An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)pyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique chemical structure, featuring a pyridine ring activated by a potent electron-withdrawing methylsulfonyl group, imparts valuable reactivity, making it a versatile building block and a key pharmacophore in the design of targeted covalent inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-(Methylsulfonyl)pyridine, with a focus on its applications in targeting cysteine residues in proteins.
Chemical Properties and Structure
2-(Methylsulfonyl)pyridine is a colorless to pale yellow liquid or solid at room temperature.[1] It is characterized by its polarity, which contributes to its solubility in polar solvents such as water and alcohols.[1] The presence of the sulfonyl group significantly influences its chemical behavior, rendering the pyridine ring susceptible to nucleophilic attack.
Table 1: Chemical and Physical Properties of 2-(Methylsulfonyl)pyridine
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylsulfonylpyridine | [2] |
| Synonyms | Pyridine, 2-(methylsulfonyl)-; NSC 158294 | [1] |
| CAS Number | 17075-14-8 | [1] |
| Molecular Formula | C₆H₇NO₂S | [1][3] |
| Molecular Weight | 157.19 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 340.9 °C at 760 mmHg; 136-139 °C at 2.5 Torr | [4][5] |
| Density | 1.263 g/cm³ | [4] |
| Flash Point | 160 °C | [4] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| SMILES | CS(=O)(=O)c1ccccn1 | [1][3] |
| InChI Key | PCLKVJBRTCQNDU-UHFFFAOYSA-N | [3] |
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of 2-(Methylsulfonyl)pyridine.
Experimental Protocols
Detailed experimental protocols for the synthesis of 2-(methylsulfonyl)pyridine are not extensively available in the public domain. However, a common synthetic route involves the oxidation of the corresponding thioether, 2-(methylthio)pyridine.
General Protocol for the Oxidation of 2-(Methylthio)pyridine:
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Dissolution: 2-(Methylthio)pyridine is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid.
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Addition of Oxidizing Agent: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
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Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is quenched, for example, with a reducing agent like sodium thiosulfate if peroxides are used. The product is then extracted into an organic solvent.
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Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-(methylsulfonyl)pyridine.
Reactivity and Applications in Drug Development
The primary mode of reactivity for 2-(methylsulfonyl)pyridine and its derivatives is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the methylsulfonyl group makes the C2 position of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles, particularly soft nucleophiles like thiols.
Cysteine Reactivity
This selective reactivity with thiol groups has been exploited in the development of covalent inhibitors that target cysteine residues in proteins. Cysteine is a relatively rare amino acid, and its nucleophilic thiol side chain can be uniquely targeted to achieve high selectivity and potency.
Mechanism of Covalent Modification of Cysteine:
The reaction proceeds via a two-step SNAr mechanism. The cysteine thiol acts as the nucleophile, attacking the C2 position of the pyridine ring, leading to the formation of a Meisenheimer intermediate. Subsequently, the methanesulfinate anion is eliminated as a leaving group, resulting in the formation of a stable thioether bond between the protein and the pyridine ring.
Caption: SNAr reaction with a cysteine residue.
Targeting the KEAP1-NRF2 Signaling Pathway
2-(Sulfonyl)pyridine derivatives have been identified as activators of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. Electrophiles, such as 2-(sulfonyl)pyridine derivatives, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: KEAP1-NRF2 pathway activation.
Conclusion
2-(Methylsulfonyl)pyridine is a valuable chemical entity with a well-defined reactivity profile that makes it particularly useful in the field of drug discovery. Its ability to selectively react with cysteine residues through a nucleophilic aromatic substitution mechanism has led to its use in the development of targeted covalent inhibitors and chemical probes to study cellular signaling pathways. The activation of the Keap1-Nrf2 pathway by 2-(sulfonyl)pyridine derivatives highlights its potential for the development of therapeutics for diseases associated with oxidative stress. Further research into the synthesis of novel derivatives and their biological evaluation will likely expand the therapeutic applications of this versatile scaffold.
References
- 1. pnas.org [pnas.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
